Collagenase Chromophore Substrate Test Substance

Description

BenchChem offers high-quality Collagenase Chromophore Substrate Test Substance suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Collagenase Chromophore Substrate Test Substance including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

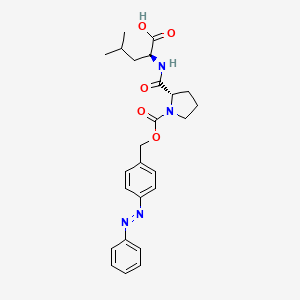

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O5/c1-17(2)15-21(24(31)32)26-23(30)22-9-6-14-29(22)25(33)34-16-18-10-12-20(13-11-18)28-27-19-7-4-3-5-8-19/h3-5,7-8,10-13,17,21-22H,6,9,14-16H2,1-2H3,(H,26,30)(H,31,32)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWCICAVNWGMDQ-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746745 | |

| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98640-71-2 | |

| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH principle of action

An In-Depth Technical Guide to the Principle of Action of 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH in Collagenase Assays

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular logic and operational principle behind 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH (Pz-Pro-Leu-OH), a key chromophoric reporter molecule. Its generation is central to one of the most robust and widely adopted methods for the quantitative determination of collagenase activity. We will deconstruct the elegant molecular design of its parent substrate and elucidate the self-validating, multi-step mechanism that ensures high specificity and sensitivity in experimental settings.

Deconstructing the Molecular Logic: The Parent Substrate

The "principle of action" of Pz-Pro-Leu-OH is inextricably linked to the function of its parent molecule, 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH (Pz-PLGPR). This synthetic peptide is not a random sequence; every component is engineered for a specific function, creating a highly reliable tool for protease research.

-

The Chromophoric Reporter & Quencher (Pz-): The N-terminus is capped with a 4-Phenylazobenzyloxycarbonyl (Pz) group. This moiety serves a dual purpose. In the context of the intact, water-soluble peptide, its absorbance is baseline. However, upon enzymatic cleavage and subsequent extraction into an organic solvent, it becomes a potent chromophore with a distinct absorbance maximum around 320 nm.[1][2] This transition is the key to quantification.

-

The Recognition & Cleavage Sequence (-Pro-Leu-|-Gly-Pro-): The core of the substrate is the sequence -Pro-Leu-Gly-Pro-. This specific motif mimics the cleavage site within natural collagen, making Pz-PLGPR a highly selective target for collagenolytic enzymes.[1] True collagenases, such as those from Clostridium histolyticum or mammalian matrix metalloproteinases (MMPs), specifically hydrolyze the peptide bond between Leucine (Leu) and Glycine (Gly).[1][2]

-

The Solubility & Stability Anchor (-D-Arg-OH): The C-terminus features a D-Arginine residue. The inclusion of this amino acid significantly enhances the solubility of the entire substrate in standard aqueous assay buffers.[2] Furthermore, the use of a D-amino acid in the Pro-D-Arg sequence provides steric hindrance, protecting the substrate's C-terminus from degradation by non-specific exopeptidases that may contaminate a sample.[2]

The following diagram illustrates the engineered structure of the Pz-PLGPR substrate and the precise point of enzymatic attack.

Caption: The experimental workflow, from enzymatic reaction to final spectrophotometric quantification of the Pz-Pro-Leu-OH product.

Experimental Protocol & Application in Enzyme Kinetics

This principle provides a robust framework for detailed enzyme characterization, including the determination of key kinetic parameters.

Standard Protocol for Collagenase Activity Determination

This protocol is adapted from established methodologies for quantitative collagenase determination. [2] Reagents and Materials:

-

Assay Buffer: 1 M Tris-HCl, pH 7.1, containing 1 M CaCl₂.

-

Substrate Stock: Pz-Pro-Leu-Gly-Pro-D-Arg-OH dissolved in a suitable solvent like methanol.

-

Stop Solution: 1 M Citric Acid.

-

Extraction Solvent: Ethyl Acetate.

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

-

Collagenase sample and controls.

-

Spectrophotometer and cuvettes (or microplate reader).

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the collagenase sample. Adjust the final volume with deionized water. Pre-incubate the mixture at the desired assay temperature (e.g., 25°C or 37°C).

-

Initiate Reaction: Add the Pz-PLGPR substrate stock solution to start the reaction.

-

Incubation: Incubate for a precise period (e.g., 15 minutes) at the controlled temperature. The reaction time should be within the linear range of the assay.

-

Stop Reaction: Terminate the reaction by adding the citric acid stop solution.

-

Extraction: Add ethyl acetate to the tube. Vortex vigorously for 15-30 seconds to ensure complete extraction of the Pz-Pro-Leu-OH product.

-

Phase Separation: Centrifuge the tubes to achieve a clean separation between the upper organic phase and the lower aqueous phase.

-

Sample Preparation: Carefully transfer the upper ethyl acetate layer to a new tube containing anhydrous Na₂SO₄ to remove any residual water.

-

Measurement: Transfer the dried ethyl acetate solution to a cuvette and measure the absorbance at 320 nm. Use pure ethyl acetate as the blank.

Determining Michaelis-Menten Parameters (Kₘ and Vₘₐₓ)

The assay is ideally suited for enzyme kinetics. [1][3]By varying the concentration of the Pz-PLGPR substrate while keeping the enzyme concentration constant, one can determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Experimental Design:

-

A series of reactions are set up, each containing a different concentration of the Pz-PLGPR substrate.

-

The initial reaction velocity (v₀) is measured for each substrate concentration. This requires ensuring the measurements are taken during the initial, linear phase of the reaction.

-

The resulting data (v₀ versus substrate concentration [S]) are plotted and fitted to the Michaelis-Menten equation.

Data Summary Table:

| Substrate [S] (µM) | Initial Velocity (v₀) (Absorbance Units/min) |

| 5 | 0.015 |

| 10 | 0.028 |

| 20 | 0.045 |

| 40 | 0.065 |

| 80 | 0.085 |

| 160 | 0.100 |

| 320 | 0.110 |

This data can then be transformed into a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for a linear determination of Kₘ and Vₘₐₓ.

Caption: A simplified model of Michaelis-Menten enzyme kinetics, the basis for characterizing enzyme-substrate interactions.

Conclusion

The principle of action of 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH is a textbook example of elegant bioanalytical chemistry. It is not merely a molecule but the endpoint of a carefully orchestrated experimental cascade. By leveraging a specific enzymatic cleavage event to trigger a change in the product's physicochemical properties (hydrophobicity), the assay enables a simple yet robust physical separation. This liquid-liquid extraction step forms a self-validating system, ensuring that only the authentic cleavage product is quantified. This methodology provides researchers, scientists, and drug development professionals with a reliable, sensitive, and highly specific tool for the quantitative analysis of collagenase activity and the characterization of its inhibitors.

References

-

Petrescu, A. D., Schell, H. D., Negroiu, G., & Caloianu Iordachel, M. (1990). New Chromogenic Substrates for Rapid Determination of Collagenase Activity. Analytical Letters, 23(6), 1039-1051. [Link]

-

Petrescu, A. D., et al. (1990). Full text of "New Chromogenic Substrates for Rapid Determination of Collagenase Activity". Marcel Dekker, Inc.[Link]

-

Chondrex, Inc. Collagenase Activity Assay Kits. Chondrex, Inc. Website. [Link]

-

Assay Genie. Collagenase Activity Colorimetric Assay Kit. Assay Genie Website. [Link]

-

Biophoretics. Collagenase substrate. Biophoretics Website. [Link]

-

Chondrex, Inc. Rapid Collagenase Activity Assay Kits Product Information. Chondrex, Inc. Website. [Link]

-

BMG LABTECH. (2023). Enzyme kinetics on a plate reader. BMG LABTECH Website. [Link]

Sources

A Senior Application Scientist's Guide to the Pz-Peptide Assay for Collagenase Activity

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the classic and robust chromogenic assay for measuring collagenase activity. We will delve into the core chemistry, provide a field-proven protocol with causal explanations, and situate the methodology within the broader context of enzyme kinetics analysis. This document moves beyond a simple recitation of steps to offer the "why" behind the "how," ensuring a foundational understanding for reliable and reproducible results.

The Core Chemistry: From Latent Substrate to Detectable Signal

A frequent point of confusion is the identity of the active components in this assay. The target of the enzyme is a synthetic polypeptide, while the term "Pz-Pro-Leu-OH" refers to the chromogenic product that is ultimately measured.

The True Substrate: Pz-Pro-Leu-Gly-Pro-D-Arg

The substrate used in this assay is 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg (Pz-Pro-Leu-Gly-Pro-D-Arg).[1][2] This molecule is meticulously designed to be a specific target for collagenolytic enzymes. Let's dissect its structure:

-

Pz (4-Phenylazobenzyloxycarbonyl) Group : This is the chromophoric moiety. Attached to the N-terminus, its primary role is to impart a distinct color and a strong absorbance peak (around 320 nm) to the fragment it remains attached to after cleavage.[1][3] By itself, the intact substrate has minimal absorbance at this wavelength when partitioned correctly.

-

Pro-Leu-Gly-Pro : This peptide sequence mimics the cleavage site within natural collagen that is recognized and targeted by bacterial and some matrix metalloproteinase (MMP) collagenases.

-

D-Arg : The D-arginine at the C-terminus serves to increase the hydrophilicity of the intact substrate and the non-chromogenic cleavage product, a critical feature for the subsequent extraction step.

The Enzymatic Cleavage Mechanism

Collagenase, a calcium-dependent metalloproteinase, catalyzes the hydrolysis of the peptide bond between Glycine (Gly) and Leucine (Leu) within the substrate.[1] This is the central event of the assay.

Pz-Pro-Leu-|-Gly-Pro-D-Arg + H₂O ---(Collagenase, Ca²⁺)---> Pz-Pro-Leu + Gly-Pro-D-Arg

The result is two smaller peptides:

-

Pz-Pro-Leu : This is the chromogenic product of interest. The bulky, aromatic Pz group makes this fragment significantly more hydrophobic than the parent substrate.

-

Gly-Pro-D-Arg : A non-chromogenic, highly hydrophilic peptide fragment.

Caption: Enzymatic cleavage of the Pz-peptide substrate by collagenase.

Principle of the Assay: A Self-Validating Biphasic Workflow

The genius of this assay lies in its use of a liquid-liquid extraction to separate the product from the unreacted substrate, providing a clear and unambiguous signal. This makes it an endpoint, or "stop rate," determination method.[1]

The workflow is predicated on the differential solubility of the components:

-

Aqueous Phase : The reaction is performed in an aqueous buffer. The intact substrate, Pz-Pro-Leu-Gly-Pro-D-Arg, and the non-chromogenic product, Gly-Pro-D-Arg, are both hydrophilic and preferentially remain in this phase.

-

Organic Phase : After stopping the reaction, an immiscible organic solvent (ethyl acetate) is added. The hydrophobic, chromogenic product, Pz-Pro-Leu, is selectively partitioned into this organic layer.

By measuring the absorbance of only the organic phase, the signal is directly and exclusively proportional to the amount of product formed, and thus, to the collagenase activity. The unreacted substrate does not interfere, creating a self-validating system where the signal is inherently background-corrected.

Caption: High-level workflow for the Pz-peptide collagenase assay.

Field-Proven Experimental Protocol

This protocol is adapted from established methodologies and is designed for robustness.[1]

Critical Reagents & Formulations

| Reagent | Formulation | Expert Insight (The "Why") |

| Tris-HCl Buffer | 100 mM Tris-HCl, pH 7.1 at 37°C. | Provides a stable pH environment optimal for the activity of many bacterial collagenases. The pH is temperature-dependent, so it must be adjusted at the reaction temperature. |

| Calcium Chloride (CaCl₂) | 100 mM stock solution. | Crucial Co-factor: Collagenases are metalloproteinases that require Ca²⁺ ions for structural integrity and enzymatic activity. Its omission will lead to zero or minimal activity. |

| Substrate Solution | 1.3 mM Pz-Pro-Leu-Gly-Pro-D-Arg in Tris-HCl buffer with a small amount of methanol (~2% v/v) to aid initial dissolution.[1] | The substrate has limited aqueous solubility. Methanol acts as a co-solvent to get it into solution before final dilution in buffer. |

| Stop Solution (Citric Acid) | 25 mM Citric Acid. | Immediately lowers the pH of the reaction mixture, which denatures and inactivates the collagenase, thus stopping the reaction at a precise time point. |

| Extraction Solvent | Ethyl Acetate, anhydrous. | This water-immiscible organic solvent is selected for its ability to efficiently solubilize the hydrophobic Pz-Pro-Leu product while leaving hydrophilic components behind. |

| Drying Agent | Sodium Sulfate (Na₂SO₄), anhydrous. | Removes any residual water from the ethyl acetate phase before measurement, preventing cloudiness (turbidity) that can interfere with absorbance readings. |

Step-by-Step Assay Procedure

-

Prepare Reaction Master Mix : For each reaction, prepare a mix containing 1.9 ml of 100 mM Tris-HCl buffer (pH 7.1) and 0.5 ml of 100 mM CaCl₂ solution.

-

Set Up Tubes : Label microcentrifuge tubes for "Blank" and "Test" samples.

-

Blank Tube : Add 1.0 ml of the Substrate Solution.

-

Test Tube : Add 1.0 ml of the Substrate Solution.

-

-

Pre-incubation : Equilibrate all tubes and the enzyme solution to 37°C for 5 minutes.

-

Initiate Reaction :

-

To the Test Tube , add your collagenase sample (e.g., 20-100 µL, diluted in Tris buffer).

-

To the Blank Tube , add an equal volume of buffer (without enzyme).

-

Immediately mix by gentle inversion and incubate for exactly 15 minutes at 37°C.[1]

-

-

Stop Reaction : Precisely at 15 minutes, add 0.2 ml of 25 mM Citric Acid to all tubes. Mix immediately.

-

Extraction :

-

Add 1.5 ml of Ethyl Acetate to each tube.

-

Cap tightly and vortex vigorously for 15-20 seconds to partition the chromogenic product into the organic phase.

-

Centrifuge for 5-10 minutes at >2000 x g to achieve a clean separation of the aqueous and organic layers.

-

-

Quantification :

-

Carefully transfer the upper organic (ethyl acetate) layer to a clean cuvette. Avoid transferring any of the aqueous interface.

-

Measure the absorbance (A) at 320 nm using a spectrophotometer. Use ethyl acetate to zero the instrument.

-

Record A₃₂₀ for the "Blank" and "Test" samples.

-

Calculation of Collagenase Activity

The activity is calculated based on the net absorbance change and the molar extinction coefficient (ε) of Pz-Pro-Leu in ethyl acetate.

Unit Definition : One unit of collagenase activity is defined as the amount of enzyme that liberates 0.01 µmole of Pz-Pro-Leu from Pz-Pro-Leu-Gly-Pro-D-Arg per minute at 37°C, pH 7.1.[1]

Calculation Formula:

Units/mL Enzyme = (A_test - A_blank) / (ε * t * V_enz) * V_total * df

Where:

-

A_test : Absorbance of the test sample at 320 nm.

-

A_blank : Absorbance of the blank sample at 320 nm.

-

ε : Molar extinction coefficient of Pz-Pro-Leu in ethyl acetate (consult supplier datasheet, typically ~21,000 M⁻¹cm⁻¹).

-

t : Reaction time in minutes (15 min).

-

V_enz : Volume of enzyme solution added in mL.

-

V_total : Total volume of the reaction in mL.

-

df : Dilution factor of the original enzyme sample.

Methodological Comparison

While the Pz-peptide assay is a gold standard, other methods are also prevalent, particularly in high-throughput settings.

| Feature | Pz-Pro-Leu-Gly-Pro-D-Arg Assay | FALGPA-Based Assay | Fluorogenic Peptide Assay |

| Principle | Chromogenic (Absorbance) | Chromogenic (Absorbance) | Fluorogenic (Fluorescence) |

| Detection Wavelength | ~320 nm | ~345 nm[4][5] | Varies (e.g., Ex/Em ~340/440 nm) |

| Assay Type | Endpoint / Stop Rate | Kinetic (Continuous) | Kinetic (Continuous) |

| Key Steps | Incubation, Stop, Extraction, Read | Mix and Read | Mix and Read |

| Sensitivity | Moderate | Good[4] | High to Very High[6] |

| Advantages | Robust, less prone to interference from colored/turbid samples. | Simpler workflow (no extraction), suitable for plate readers. | Highest sensitivity, ideal for low-abundance enzymes. |

| Disadvantages | Labor-intensive (extraction step), not easily automated. | Can be affected by compounds that absorb at 345 nm. | Susceptible to interference from fluorescent compounds and light scattering. |

Conclusion

The Pz-Pro-Leu-Gly-Pro-D-Arg assay is a powerful and reliable method for the quantification of collagenase activity. Its strength lies in the physical separation of product from substrate, which provides an unambiguous and trustworthy signal. While more modern, single-step kinetic assays offer higher throughput, this classic method remains an invaluable tool for fundamental research, enzyme characterization, and inhibitor screening, where accuracy and robustness are paramount. Understanding the causality behind each reagent and step, as detailed in this guide, empowers the researcher to troubleshoot effectively and generate data with the highest degree of scientific integrity.

References

-

ScienCell Research Laboratories. Collagenase Activity Assay (CAA). [Link]

-

BioVision Inc. (2014). Collagenase Activity Colorimetric Assay Kit. [Link]

-

3H Biomedical. Collagenase Activity Assay (CAA). [Link]

-

Netzel-Arnett, S., et al. (2003). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. In: Methods in Molecular Biology, vol 225. Humana Press. [Link]

-

Grams, F., et al. (2001). Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. PubMed. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. 3hbiomedical.com [3hbiomedical.com]

- 6. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Properties of Chromophoric Collagenase Substrates

Introduction: The Critical Role of Collagenase and the Need for Precise Activity Assays

Collagenases are a pivotal class of enzymes within the matrix metalloproteinase (MMP) family, essential for the degradation of extracellular matrix (ECM) components, most notably collagen.[1] Their enzymatic activity is fundamental to a host of physiological processes, including tissue remodeling, wound healing, and embryonic development.[1] However, when dysregulated, collagenase activity becomes a key factor in pathologies such as cancer metastasis, arthritis, and fibrosis.[1][2] This dual role underscores the critical need for robust, accurate, and reproducible methods to measure collagenase activity. Such assays are indispensable for basic research, disease diagnostics, and the high-throughput screening of potential therapeutic inhibitors.

Chromophoric, or colorimetric, substrates offer a powerful and accessible method for quantifying enzyme activity. These synthetic molecules are intelligently designed to mimic the natural cleavage sites in collagen but are chemically linked to a chromophore—a molecule that absorbs light in the visible spectrum.[3] Enzymatic cleavage of the substrate liberates the chromophore, resulting in a quantifiable change in color intensity that is directly proportional to the enzyme's activity.[3] This guide provides an in-depth exploration of the core properties of these substrates, the causality behind assay design, and detailed protocols for their effective use in the laboratory.

The Foundational Principle: A Story of Cleavage and Color

The elegance of a chromogenic assay lies in its simplicity. A synthetic peptide, engineered to be recognized and cleaved by collagenase, is covalently bonded to a chromogenic reporter group. In its intact, uncleaved state, the spectral properties of the chromophore are distinct. Upon incubation with a collagenase-containing sample, the enzyme hydrolyzes a specific peptide bond. This cleavage event physically separates the chromophore from the rest of the peptide, inducing a measurable shift in its light-absorbing properties. This change, typically monitored over time using a spectrophotometer, forms the basis of the kinetic analysis of the enzyme.

Caption: General mechanism of a chromophoric collagenase assay.

A Survey of Key Chromophoric Substrates

While numerous substrates have been developed, they generally fall into a few major classes, distinguished by their peptide sequence, the nature of the chromophore, and the resulting assay format (continuous kinetic vs. endpoint).

FALGPA: The Continuous Assay Workhorse

N-[3-(2-Furyl)acryloyl]-L-leucyl-glycyl-L-prolyl-L-alanine, commonly known as FALGPA, is a widely used synthetic substrate for continuously monitoring the activity of bacterial collagenases, particularly from Clostridium histolyticum.[4][][6]

-

Mechanism of Action: The furylacryloyl (FA) group acts as the chromophore. Collagenase specifically cleaves the peptide bond between Leucine (Leu) and Glycine (Gly).[][6] This cleavage alters the electronic environment of the FA group, leading to a decrease in absorbance at approximately 345 nm.[4][7][8] The key advantage here is that the reaction can be monitored in real-time in a spectrophotometer cuvette, providing a continuous rate of enzyme activity.

-

Causality in Use: The choice of FALGPA is often dictated by the need for a simple, direct, and continuous measurement without additional extraction steps. It is particularly well-suited for inhibitor screening and detailed kinetic studies (e.g., determination of Km and kcat).[4]

p-Nitroanilide (pNA) Substrates: A Classic Chromophore

While many commercially available pNA substrates are optimized for serine proteases like elastase (e.g., Suc-(Ala)3-pNA), the principle is fundamental to chromogenic assays.[9][10] In this design, a peptide sequence is linked to a p-nitroaniline (pNA) molecule.

-

Mechanism of Action: Upon enzymatic cleavage of the peptide bond, free p-nitroaniline is released. In its free form, and particularly at a slightly alkaline pH, pNA is bright yellow and exhibits a strong absorbance maximum around 405-410 nm.[10] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.

-

Critical Consideration - pH Dependency: The absorbance of p-nitrophenol (pNP), the hydrolyzed form of pNA, is highly dependent on pH.[11] Below its pKa of ~7.15, the molecule is predominantly in its protonated, colorless form which absorbs at ~317 nm.[11][12][13] Above the pKa, it shifts to the deprotonated, yellow phenolate form that absorbs at ~405 nm.[11][14] This is not a flaw but a critical physicochemical property that must be controlled. For a self-validating protocol, the assay buffer must be held constant at a pH well above 7.5 (e.g., pH 8.0) to ensure all released pNA is in the colored, deprotonated state for stoichiometric detection.

Caption: pH-dependent equilibrium of the p-nitrophenol chromophore.

Pz-Peptides: The Endpoint Extraction Assay

Substrates like 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg (Pz-peptide) utilize an azobenzene group as the chromophore.[15][16][17]

-

Mechanism of Action: Collagenase cleaves the Leu-Gly bond, yielding two fragments: the colored, hydrophobic Pz-Pro-Leu and the colorless, hydrophilic Gly-Pro-D-Arg.[15][16]

-

Causality in Use: This substrate necessitates an endpoint assay format. After a fixed incubation time, the reaction is stopped (e.g., by adding citric acid). An organic solvent, typically ethyl acetate, is then added. The hydrophobic, colored fragment (Pz-Pro-Leu) partitions into the organic phase, while the unreacted hydrophilic substrate and the other fragment remain in the aqueous phase.[15] The absorbance of the separated organic layer is then measured, typically around 320 nm.[15] This multi-step process makes it less suitable for high-throughput kinetics but provides a very sensitive and specific measurement. The D-Arg residue is a clever design feature to protect the C-terminus from degradation by other potential proteases in the sample.[15]

Data Presentation: Comparative Properties of Chromophoric Substrates

| Feature | FALGPA | p-Nitroanilide (pNA) Type | Pz-Peptide |

| Full Name | N-[3-(2-Furyl)acryloyl]-L-leucyl-glycyl-L-prolyl-L-alanine | Peptide-p-nitroanilide | 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg |

| Chromophore | Furylacryloyl Group | p-Nitroaniline | 4-Phenylazobenzyloxycarbonyl |

| Typical Cleavage Site | Leu-Gly | C-terminal to peptide sequence | Leu-Gly |

| Detection Wavelength | ~345 nm (Absorbance Decrease) | ~405 nm (Absorbance Increase) | ~320 nm (Absorbance Increase) |

| Assay Type | Continuous, Kinetic | Continuous, Kinetic | Endpoint, Extraction |

| Key Advantage | Real-time monitoring, simple | High molar absorptivity, classic | High sensitivity, specific |

| Key Consideration | Lower signal change | pH-dependent absorbance | Requires extraction step |

Experimental Protocol: A Self-Validating Workflow for Collagenase Activity using FALGPA

This protocol is designed to be self-validating by including appropriate controls that ensure the observed activity is specific to collagenase.

Reagent Preparation & Rationale

-

Collagenase Assay Buffer (50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5):

-

Tricine: A buffer chosen to maintain a stable pH of 7.5, near the optimal pH for many bacterial collagenases.[]

-

CaCl₂: Collagenases are metalloenzymes that require calcium ions for conformational stability and full enzymatic activity.[18] Its inclusion is non-negotiable.

-

NaCl: High salt concentration can help mimic physiological conditions and maintain protein solubility.

-

-

FALGPA Substrate Stock Solution (e.g., 4.0 mM in Assay Buffer): Prepare fresh. The concentration should be verified by measuring its absorbance at 305 nm.[18] This step validates the starting concentration of your key reactant.

-

Enzyme Solution (Test Collagenase): Prepare a stock solution of the purified enzyme or biological sample in cold assay buffer. Keep on ice to prevent degradation.[7][8]

-

Inhibitor Control (1,10-Phenanthroline, 1 M Stock): A broad-spectrum metalloproteinase inhibitor. This is a crucial control to validate that the activity you are measuring is indeed from a metalloproteinase like collagenase.[8]

Experimental Workflow

Caption: Step-by-step workflow for a continuous FALGPA-based collagenase assay.

Detailed Step-by-Step Methodology

-

System Setup: Set a UV/Vis spectrophotometer to 345 nm and equilibrate the sample holder to the desired temperature (e.g., 37°C).[7][8]

-

Reaction Mixture Preparation: For a standard 1 mL assay, pipette the following into a cuvette:

-

Test Sample: 880 µL of Collagenase Assay Buffer + 10 µL of test collagenase solution.

-

Positive Control: 880 µL of Assay Buffer + 10 µL of a known, active collagenase standard.[8]

-

Inhibitor Control: 880 µL of Assay Buffer + 10 µL of test collagenase + 10 µL of 1,10-Phenanthroline (pre-incubate for 10 min).[8]

-

Substrate Blank: 890 µL of Assay Buffer (no enzyme). This control ensures the substrate is stable and not degrading spontaneously.

-

-

Thermal Equilibration: Incubate the cuvettes in the spectrophotometer for 5 minutes to ensure the temperature has stabilized.

-

Initiation and Measurement: To each cuvette, add 100 µL of the FALGPA Substrate Stock solution, mix quickly by inverting, and immediately begin recording the absorbance at 345 nm every 15-30 seconds for 5 to 15 minutes.[7][8]

-

Data Analysis:

-

Plot Absorbance vs. Time (in minutes) for each sample.

-

Determine the rate of reaction (ΔAbs/min) from the initial, linear portion of the curve. The slope for the inhibitor control and substrate blank should be near zero.

-

Calculate the collagenase activity using the Beer-Lambert law. For FALGPA, the change in molar extinction coefficient (Δε) upon cleavage is a known value. The activity is typically expressed in units, where one unit hydrolyzes 1 µmole of substrate per minute.

Formula: Activity (µmol/min/mL) = (ΔAbs/min) / (Δε * l) * (Vtotal / Venzyme) * D

Where:

-

ΔAbs/min: The rate of absorbance change from the linear slope.

-

Δε: Change in molar extinction coefficient for FALGPA cleavage (M⁻¹cm⁻¹).

-

l: Path length of the cuvette (usually 1 cm).

-

Vtotal: Total reaction volume (e.g., 1.0 mL).

-

Venzyme: Volume of enzyme added (e.g., 0.01 mL).

-

D: Dilution factor of the enzyme, if any.

-

Conclusion: From Basic Properties to Robust Data

Chromophoric collagenase substrates are invaluable tools for life science researchers. Understanding their fundamental properties—from the specific peptide sequences that confer selectivity to the physicochemical nature of the attached chromophore—is paramount for designing robust and reliable experiments. By appreciating the causality behind protocol steps, such as the critical role of pH control for pNA substrates or the necessity of calcium for enzyme stability, researchers can move beyond rote execution to intelligent assay design. The implementation of self-validating controls ensures that the generated data is not only accurate but also defensible, providing a solid foundation for advancing our understanding of the complex roles of collagenases in health and disease.

References

-

N-Succinyl-Ala-Ala-Ala-p-nitroanilide, elastase substrate. Lab Supplies.

-

Stein, R. L., & Izquierdo-Martin, M. (1985). Complementary substrate specificities of class I and class II collagenases from Clostridium histolyticum. Biochemistry, 24(23), 6743-6751.

-

Mallya, S. K. (1985). THE SUBSTRATE SPECIFICITY OF CLOSTRIDIUM HISTOLYTICUM COLLAGENASES (PEPTIDES, ASSAYS, KINETICS). ProQuest Dissertations Publishing.

-

Collagenase. Creative Enzymes.

-

Eckhard, U., Schönauer, E., Nüss, D., & Brandstetter, H. (2013). Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T. Journal of Biological Chemistry, 288(28), 20184-20194.

-

N-Succinyl-Ala-Ala-Ala-p-nitroanilide Product Information Sheet. Sigma-Aldrich.

-

Suc-Ala-Ala-Ala-pNA (CAS 52299-14-6). Cayman Chemical.

-

Elastase Assay. Worthington Biochemical Corporation.

-

Elastase Substrate I, Colorimetric. Sigma-Aldrich.

-

Spectrophotometric Determination of the Dissociation Constant of p-Nitrophenol. UMCS.

-

Tissue Dissociation Guide: Collagenase, Dispase, and Liberase Enzyme Types. Sigma-Aldrich.

-

Collagenase Chromophore-Substrate (for quantitative Collagenase-Determination) Data Sheet. Sigma-Aldrich.

-

Collagenase Chromophore-Substrate for use at 320 nm. Sigma-Aldrich.

-

FALGPA TFA | CAS#78832-65-2 | colorimetric substrate. MedKoo Biosciences.

-

CAS 78832-65-2 FALGPA. BOC Sciences.

-

Collagenase Activity Colorimetric Assay Kit (#BN01008). Assay Genie.

-

Collagenase Activity Colorimetric Assay Kit. AMSBIO.

-

Measuring Collagenase Activity with Fluorescent Substrates: An Application Note and Protocol. BenchChem.

-

PNP Spec Lab RPT. Scribd.

-

Syedd-Leon, R., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia.

-

Collagenase Chromophore Substrate Test Substance. PubChem, NIH.

-

Nagase, H., & Fields, G. B. (1996). Spectrofluorometric Assays of Human Collagenase Activity Using Native Collagen and Acetyl-Peptide Substrates. Journal of Biological Chemistry, 271(23), 13503-13507.

-

FALGPA (trifluoroacetate salt). Cayman Chemical.

-

Collagenase-Chromophore-Substrate Component A. Santa Cruz Biotechnology.

-

Wang, Z., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry.

-

Collagenase-Chromophore-SubstrateComponent A. Chemodex.

-

Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. SciELO SA.

-

Collagenase-Chromophore-Substrate Test Substance. AdipoGen Life Sciences.

-

Chromogenic Substrates. DiaPharma.

-

Classification of collagenases and its substrates. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. diapharma.com [diapharma.com]

- 4. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. scientificlabs.com [scientificlabs.com]

- 10. caymanchem.com [caymanchem.com]

- 11. scielo.sa.cr [scielo.sa.cr]

- 12. researchgate.net [researchgate.net]

- 13. Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. [scielo.sa.cr]

- 14. phavi.umcs.pl [phavi.umcs.pl]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Collagenase Chromophore-Substrate for use at 320 nm 118081-33-7 [sigmaaldrich.com]

- 17. scbt.com [scbt.com]

- 18. Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Collagenase Chromophore Substrate Assays for Robust Enzyme Kinetic Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of chromogenic substrate-based assays for characterizing collagenase enzyme kinetics. Moving beyond simplistic protocols, we will delve into the underlying principles, rationale for experimental design, and the establishment of self-validating systems to ensure data integrity and reproducibility.

Foundational Principles: Visualizing Collagenase Activity

Collagenases are a class of matrix metalloproteinases (MMPs) that play a critical role in the remodeling of the extracellular matrix (ECM) by degrading collagen.[1] Their activity is implicated in a wide range of physiological and pathological processes, including tissue repair, angiogenesis, arthritis, and cancer metastasis.[1][2] Accurate measurement of collagenase activity is therefore paramount in numerous fields of biomedical research and drug development.[1]

Chromogenic assays offer a straightforward and continuous spectrophotometric method for quantifying this activity.[3] The core of the assay is a synthetic peptide substrate that mimics the collagen cleavage site and is conjugated to a chromophore. When the collagenase cleaves the peptide bond, the chromophore is released, resulting in a measurable change in absorbance.[4][5]

The Archetypal Chromogenic Substrate: FALGPA

A widely utilized substrate is N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).[1][6] The furanacryloyl group acts as the chromophore. Upon cleavage of the Leu-Gly bond by collagenase, the spectral properties of the FALGPA molecule are altered, leading to a decrease in absorbance at approximately 345 nm.[4][6] This change in absorbance over time is directly proportional to the rate of the enzymatic reaction.

Caption: Workflow of a FALGPA-based chromogenic assay for collagenase.

Designing a Self-Validating Kinetic Assay: Beyond the Basic Protocol

A trustworthy assay is a self-validating one. This means incorporating controls and experimental designs that confirm the assay is performing as expected and that the results are reliable.

Essential Reagents and Considerations

-

Assay Buffer : The choice of buffer is critical for optimal enzyme activity. A common buffer is 50 mM Tricine, supplemented with 10 mM CaCl2 and 400 mM NaCl, adjusted to pH 7.5. Calcium is a required cofactor for collagenase activity, and the ionic strength of the buffer can also influence enzyme stability and activity.

-

Enzyme Preparation : Collagenase should be prepared fresh in a cold, suitable buffer to maintain its activity.[6] It is advisable to aliquot the enzyme stock to avoid repeated freeze-thaw cycles.[6][7]

-

Substrate Preparation : The chromogenic substrate, such as FALGPA, should be dissolved in the assay buffer. It may require some time and gentle agitation for complete dissolution. The final concentration should be accurately determined, accounting for the purity of the substrate.

Establishing Assay Linearity: Enzyme and Substrate Titration

Before determining kinetic parameters, it is crucial to establish the linear range of the assay with respect to both enzyme and substrate concentrations.

-

Enzyme Concentration : To ensure the initial reaction rate is proportional to the enzyme concentration, a titration should be performed. A series of reactions with varying concentrations of collagenase and a fixed, saturating concentration of the substrate should be run. The resulting plot of reaction rate versus enzyme concentration should be linear.

-

Substrate Concentration : Similarly, with a fixed amount of enzyme, the reaction rate should increase with substrate concentration until the enzyme becomes saturated. This confirms that the substrate is not limiting at the concentrations used for kinetic analysis.

A Step-by-Step Protocol for Determining Michaelis-Menten Kinetics (Km and Vmax)

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the substrate concentration ([S]) and the initial reaction velocity (v).[8][9] The key parameters are:

-

Vmax (Maximum Velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate.[8]

-

Km (Michaelis Constant) : The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate.[8]

Experimental Protocol

-

Reagent Preparation : Prepare the assay buffer, a stock solution of the collagenase enzyme, and a series of dilutions of the chromogenic substrate (e.g., FALGPA) in the assay buffer.[1]

-

Plate Setup : In a 96-well microplate, set up reactions with a fixed concentration of collagenase and varying concentrations of the substrate.[1][7] Include appropriate controls:

-

Blank : Contains the substrate and assay buffer but no enzyme. This corrects for any non-enzymatic degradation of the substrate.

-

Positive Control : A known concentration of active collagenase to ensure the assay is working.[5][6]

-

Inhibitor Control : A known collagenase inhibitor (e.g., 1,10-Phenanthroline) to confirm the specificity of the assay.[5][6]

-

-

Initiate the Reaction : Add the enzyme to the wells containing the substrate and buffer to start the reaction.[1]

-

Kinetic Measurement : Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 345 nm for FALGPA) and temperature (e.g., 25°C or 37°C).[1][6] Record the absorbance in kinetic mode for a set period (e.g., 5-15 minutes).[5][6]

-

Data Acquisition : The output will be a series of absorbance readings over time for each substrate concentration.

Caption: Experimental workflow for determining Km and Vmax.

Data Analysis

-

Calculate Initial Velocities (v) : For each substrate concentration, determine the initial rate of reaction by calculating the slope of the linear portion of the absorbance versus time curve (ΔA/minute).[1]

-

Michaelis-Menten Plot : Plot the initial velocity (v) against the substrate concentration ([S]). This should yield a hyperbolic curve.[8][10]

-

Linearization for Accurate Parameter Estimation : While the Michaelis-Menten plot is illustrative, it can be difficult to accurately determine Vmax from a hyperbolic curve.[8] Therefore, linear transformations of the Michaelis-Menten equation are commonly used. The most well-known is the Lineweaver-Burk plot , which plots the reciprocal of the velocity (1/v) against the reciprocal of the substrate concentration (1/[S]).[8][11][12]

-

The y-intercept of the resulting straight line is equal to 1/Vmax.

-

The x-intercept is equal to -1/Km.

-

The slope is Km/Vmax.

-

Advanced Considerations: Substrate Specificity and Inhibitor Screening

Substrate Selection

While FALGPA is a common substrate for bacterial collagenases, it's important to note that different collagenases can have varying substrate specificities.[13][14] For mammalian collagenases (MMPs), other synthetic peptide substrates, often fluorescently labeled, may be more appropriate.[15][16][17][18] The choice of substrate should be guided by the specific collagenase being studied.

| Substrate Type | Example | Detection Method | Typical Target |

| Chromogenic | FALGPA | Spectrophotometry (Absorbance) | Bacterial Collagenases (e.g., from Clostridium histolyticum)[4][6] |

| Fluorogenic (FRET) | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | Fluorometry (Fluorescence Resonance Energy Transfer) | Mammalian MMPs[17] |

| Internally Quenched | DABCYL/AEDANS labeled peptides | Fluorometry | Specific Collagenases[16] |

Inhibitor Kinetics

This assay platform is readily adaptable for screening and characterizing collagenase inhibitors, which is of significant interest in drug development.[19][20] By performing the kinetic assay in the presence of varying concentrations of a potential inhibitor, one can determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki).[9][13]

Conclusion: A Robust Framework for Collagenase Kinetic Analysis

By moving beyond a simple "mix-and-read" approach and embracing a framework of self-validating experimental design, researchers can generate highly reliable and reproducible kinetic data for collagenases. Careful consideration of substrate selection, establishment of assay linearity, and appropriate data analysis are the cornerstones of a robust and scientifically sound investigation into the function of these critical enzymes.

References

- Nethery, A., Lyons, J. G., & O'Grady, R. L. (1986). A spectrophotometric collagenase assay. Analytical Biochemistry, 159(2), 390-395.

- Stein, R. L., & Izquierdo-Martin, M. (1985). Synthetic substrates of vertebrate collagenase. Biochemistry, 24(23), 6730-6734.

- Wahl, L., & Sodek, J. (1980). Collagenolytic enzymes assayed by spectrophotometry with suspensions of reconstituted collagen fibrils. Analytical Biochemistry, 108(2), 390-395.

-

ScienCell Research Laboratories. (n.d.). Collagenase Activity Assay (CAA). Retrieved from [Link]

- Mallya, S. K., Mookhtiar, K. A., & Van Wart, H. E. (1989). Inhibition and kinetics of hydrolysis of collagens by bacterial and human collagenases. Journal of Biological Chemistry, 264(12), 7028-7034.

- Ghosh, M., Roy, K., & Nandi, R. (2001). An internally quenched fluorescent substrate for collagenase.

-

Chondrex, Inc. (n.d.). Collagenase Activity Assay Kits. Retrieved from [Link]

-

ResearchGate. (n.d.). The hydrolysis kinetics of collagenase substrate (FALGPA) for 3 different SVF samples and a positive control (Liberase). Retrieved from [Link]

- Ottl, J., Gabriel, D., & Moroder, L. (2000). Heterotrimeric Collagen Peptides as Fluorogenic Collagenase Substrates: Synthesis, Conformational Properties, and Enzymatic Digestion. Biochemistry, 39(21), 6393-6401.

-

Assay Genie. (n.d.). Collagenase Activity Colorimetric Assay Kit. Retrieved from [Link]

-

PeptaNova. (n.d.). Collagenase specific Substrates. Retrieved from [Link]

- Laronha, H., & Caldeira, J. (2020).

- Sellers, A., Cartwright, E., Murphy, G., & Reynolds, J. J. (1977). Evidence that latent collagenases are enzyme-inhibitor complexes. Biochemical Society Transactions, 5(1), 227-229.

-

University of Worcester. (n.d.). The effect of substrate concentration on enzyme activity. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are Collagenase inhibitors and how do they work?. Retrieved from [Link]

- Van Wart, H. E., & Steinbrink, D. R. (1981). A continuous spectrophotometric assay for Clostridium histolyticum collagenase. Analytical Biochemistry, 113(2), 356-365.

-

Semantic Scholar. (n.d.). A spectrophotometric collagenase assay. Retrieved from [Link]

- Petrescu, S., Adrian, R., & Petrescu, I. (1990). New Chromogenic Substrates for Rapid Determination of Collagenase Activity.

- Lombard, C., Saulnier, J., & Wallach, J. (2005). Assays of matrix metalloproteinases (MMPs) activities: A review. Biochimie, 87(3-4), 265-272.

-

Biomedical Research Service Center. (n.d.). BMR MMP2/MMP9 Assay Kit. Retrieved from [Link]

-

AMSBIO. (n.d.). Collagenase Assay Kit. Retrieved from [Link]

- Lombard, C., Saulnier, J., & Wallach, J. (2005). Assays of matrix metalloproteinases (MMPs) activities: a review. Biochimie, 87(3-4), 265-272.

-

ResearchGate. (n.d.). Chapter 6. Enzyme Kinetics. Retrieved from [Link]

-

Patsnap Synapse. (2025). How to Determine Km and Vmax from Lab Data. Retrieved from [Link]

- Toth, M., & Fridman, R. (2001). Matrix metalloproteinase activity assays: Importance of zymography. Methods in Molecular Biology, 151, 163-174.

- Bauer, E. A., Seltzer, J. L., & Eisen, A. Z. (1983). Inhibition of collagen degradative enzymes by retinoic acid in vitro.

- Goldenberg, D. P. (2023). Lecture 13 Determination of Km and Vmax. University of Utah.

-

Scribd. (n.d.). Determination of Vmax and KM Values in Enzyme Kinetics. Retrieved from [Link]

-

MSJChem. (2015, October 9). B.7 Vmax and Km (HL) [Video]. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Matrix metalloproteinase activity assays: Importance of zymography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A continuous spectrophotometric assay for Clostridium histolyticum collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. assaygenie.com [assaygenie.com]

- 6. 3hbiomedical.com [3hbiomedical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Untitled Document [ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 12. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 13. Inhibition and kinetics of hydrolysis of collagens by bacterial and human collagenases - ProQuest [proquest.com]

- 14. Collagenase Activity Assay Kits - Chondrex, Inc. [chondrex.com]

- 15. Synthetic substrates of vertebrate collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An internally quenched fluorescent substrate for collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Assays of matrix metalloproteinases (MMPs) activities: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What are Collagenase inhibitors and how do they work? [synapse.patsnap.com]

- 20. Inhibition of collagen degradative enzymes by retinoic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to the Preliminary Investigation of Pz-Pro-Leu-OH Formation via Chromogenic Peptide Hydrolysis

For researchers, scientists, and drug development professionals engaged in the study of proteolytic enzymes, particularly collagenases and related metalloproteinases, the accurate quantification of enzymatic activity is paramount. This in-depth technical guide provides a comprehensive exploration of a classic chromogenic assay: the hydrolysis of a synthetic peptide to yield the chromophore-tagged product, 4-Phenylazobenzyloxycarbonyl-L-Prolyl-L-Leucine (Pz-Pro-Leu-OH). While the title of this guide refers to the hydrolysis product, our focus is the robust and well-established method used to generate and quantify it, thereby providing a reliable measure of enzyme activity.

This guide moves beyond a simple recitation of procedural steps. It is designed to provide a deep, causal understanding of the experimental choices, ensuring that the described protocols are not just followed, but are also understood as self-validating systems. Every critical step is grounded in established biochemical principles and supported by authoritative references.

Foundational Principles: Unveiling Enzyme Activity Through Chromogenic Substrates

The core of this investigation lies in the enzymatic cleavage of a specifically designed synthetic peptide, 4-Phenylazobenzyloxycarbonyl-L-Prolyl-L-Leucyl-Glycyl-L-Prolyl-D-Arginine (Pz-Pro-Leu-Gly-Pro-D-Arg). This substrate is a valuable tool for assaying the activity of enzymes like collagenase.[1] The enzyme catalyzes the hydrolysis of the peptide bond between the leucine and glycine residues.[2]

This cleavage event liberates two smaller fragments: the chromogenic product Pz-Pro-Leu and the non-chromogenic Gly-Pro-D-Arg. The Pz (4-phenylazobenzyloxycarbonyl) group is the key to the assay's utility. Its spectrophotometric properties allow for the quantification of the Pz-Pro-Leu product, which is directly proportional to the enzymatic activity under defined conditions.

The most common approach for this assay is a "Spectrophotometric Stop Rate Determination" method. This involves initiating the enzymatic reaction, allowing it to proceed for a specific time, and then terminating it. The chromogenic product is then selectively extracted and its absorbance is measured.

The Experimental Blueprint: A Step-by-Step Dissection of the Assay

This section provides a detailed, field-tested protocol for the preliminary investigation of enzymatic activity through the hydrolysis of Pz-Pro-Leu-Gly-Pro-D-Arg. The causality behind each step is explained to empower the researcher with a thorough understanding of the methodology.

Reagent and Buffer Preparation: The Foundation of Reproducibility

Accurate and consistent reagent preparation is critical for the reliability of this assay. The following table outlines the necessary components and their preparation.

| Reagent | Composition | Preparation Notes |

| Assay Buffer | 100 mM Tris-HCl, pH 7.1 at 37°C | Prepare using Trizma® base and adjust the pH with 1 M HCl at the reaction temperature of 37°C, as buffer pH is temperature-dependent. |

| Substrate Solution | 1.3 mM Pz-Pro-Leu-Gly-Pro-D-Arg | Dissolve 10 mg of the substrate in 0.2 mL of methanol before bringing to a final volume of 10 mL with the Assay Buffer. The methanol aids in the dissolution of the hydrophobic substrate. |

| Calcium Chloride Solution | 100 mM CaCl₂ | Calcium ions are essential cofactors for many collagenases, stabilizing the enzyme's structure and promoting catalytic activity. |

| Enzyme Diluent | 20 mM CaCl₂ | The enzyme should be diluted in a buffer containing CaCl₂ to maintain its stability and activity. |

| Stop Reagent | 25 mM Citric Acid | The addition of a chelating agent like citric acid sequesters the essential Ca²⁺ ions, effectively stopping the enzymatic reaction. |

| Extraction Solvent | Ethyl Acetate | This organic solvent is used to selectively extract the hydrophobic Pz-Pro-Leu product from the aqueous reaction mixture. |

| Drying Agent | Anhydrous Sodium Sulfate | Used to remove any residual water from the ethyl acetate phase before spectrophotometric analysis, preventing interference. |

The Assay Procedure: A Walkthrough of the Hydrolysis Investigation

The following protocol is a robust starting point for your investigation. It is designed to be a self-validating system, with appropriate controls to ensure the integrity of the data.

Experimental Workflow Diagram

Caption: A schematic of the experimental workflow for the chromogenic collagenase assay.

Step-by-Step Protocol:

-

Reaction Setup: In separate test tubes for your "Test" and "Blank," pipette 2.00 mL of the Substrate Solution and 0.40 mL of the 100 mM CaCl₂ Solution.

-

Temperature Equilibration: Equilibrate the tubes to 37°C in a water bath. This ensures that the reaction starts at the optimal temperature for the enzyme.

-

Initiation of Reaction: To the "Test" tube, add 0.10 mL of the freshly diluted enzyme solution. To the "Blank" tube, add 0.10 mL of the Enzyme Diluent. The blank is crucial as it accounts for any non-enzymatic hydrolysis of the substrate.

-

Incubation: Immediately mix the contents by gentle swirling and incubate for a precise period (e.g., 15 minutes) at 37°C. The incubation time should be optimized to ensure the reaction rate is linear.

-

Termination of Reaction: At the end of the incubation period, stop the reaction in both tubes by adding 0.50 mL of the 25 mM Citric Acid Solution.

-

Product Extraction: Add 5.00 mL of Ethyl Acetate to each tube. Vortex vigorously for 15 seconds to ensure the transfer of the Pz-Pro-Leu product into the organic phase. The unreacted, more polar substrate and the other cleavage product will remain in the aqueous phase.

-

Phase Separation: Allow the phases to separate. The upper layer is the ethyl acetate phase containing the chromogenic product.

-

Drying the Organic Phase: Carefully transfer the upper ethyl acetate phase to a new tube containing approximately 300 mg of anhydrous sodium sulfate. This will remove any suspended water droplets that could interfere with the absorbance reading.

-

Spectrophotometric Measurement: Transfer the clear ethyl acetate solution to a quartz cuvette and measure the absorbance at 320 nm against an ethyl acetate blank.

Data Interpretation and Quantitative Analysis

The absorbance reading obtained is directly proportional to the amount of Pz-Pro-Leu produced, and thus to the collagenase activity. To quantify the activity, a standard curve should be generated using known concentrations of Pz-Pro-Leu. However, for a preliminary investigation, the change in absorbance can be used to compare the relative activities of different enzyme preparations or to assess the effect of inhibitors.

The enzymatic activity can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Pz-Pro-Leu, b is the path length of the cuvette, and c is the concentration of the product.

Enzymatic Reaction and Product Visualization

Caption: The enzymatic cleavage of the substrate by collagenase.

Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for the preliminary investigation of enzymatic activity through the hydrolysis of a chromogenic peptide substrate. By understanding the underlying principles and adhering to a robust, self-validating protocol, researchers can generate reliable and reproducible data.

For more advanced studies, this assay can be adapted for high-throughput screening of potential enzyme inhibitors. Furthermore, the use of continuous spectrophotometric or fluorometric assays with alternative substrates can provide real-time kinetic data. The principles outlined in this guide will serve as a solid foundation for these more advanced investigations in the dynamic field of drug discovery and enzyme characterization.

References

-

Wünsch, E., & Heidrich, H. G. (1963). Zur quantitativen Bestimmung der Kollagenase. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 333(1), 149-151. Retrieved from [Link]

-

SERVA Electrophoresis GmbH. Collagenase substrate per E. Wünsch. Retrieved from [Link]

- Makinen, K. K., & Makinen, P. L. (1987). Hydrolysis of the Leu-Gly bond of phenylbenzyl-oxycarbonyl-L-Pro-L-Leu-Gly-L-Pro-D-Arg (a substrate of microbial collagenase) by treponemes isolated from the subgingival plaque of periodontitis patients. Journal of periodontology, 58(12), 836-842.

-

ResearchGate. Hydrolysis of the Leu-Gly bond of phenylbenzyl-oxycarbonyl-L-Pro-L-Leu-Gly-L-Pro-D-Arg (a substrate of microbial collagenase) by tre-ponemes isolated from the subgingival plaque of periodontitis patients. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Collagenase Chromophore Substrate Assay

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Chromogenic Collagenase Activity Measurement

Collagenases, a class of matrix metalloproteinases (MMPs), are pivotal enzymes in both physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.[1] Their primary function is the degradation of collagen, the most abundant protein in the extracellular matrix.[2] Accurate quantification of collagenase activity is therefore essential for fundamental research and the development of therapeutic inhibitors.

This guide details a robust and widely adopted method for measuring collagenase activity: the chromophore substrate assay. This continuous spectrophotometric assay offers high sensitivity and is amenable to high-throughput screening.[1][3] The core of this assay is a synthetic peptide substrate that mimics the collagen cleavage site.[4][5] One of the most common and specific substrates is N-(3-[2-Furyl]acryloyl)-L-leucylglycyl-L-prolyl-L-alanine, abbreviated as FALGPA.[6][7][]

The principle is elegantly simple: in its intact form, the FALGPA substrate exhibits a specific absorbance spectrum. Collagenase specifically cleaves the Leu-Gly peptide bond within the FALGPA molecule.[6][] This cleavage event leads to a change in the electronic structure of the furanacryloyl chromophore, resulting in a decrease in absorbance at 345 nm.[9] The rate of this absorbance decrease is directly proportional to the collagenase activity in the sample.[1][9] This method is particularly suitable for assessing the activity of bacterial collagenases, such as those from Clostridium histolyticum, and for screening potential inhibitors of these enzymes.[4][5][6]

Visualizing the Assay Principle and Workflow

To better illustrate the underlying mechanism and the experimental sequence, the following diagrams are provided.

Caption: Principle of the FALGPA-based collagenase assay.

Caption: General experimental workflow for the collagenase chromophore substrate assay.

Materials and Equipment

Reagents:

-

Collagenase Assay Buffer: A buffer such as Tricine or Tris-HCl is commonly used. A typical buffer composition is 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5. Calcium is a required cofactor for collagenase activity.

-

FALGPA Substrate: N-(3-[2-Furyl]acryloyl)-L-leucylglycyl-L-prolyl-L-alanine.[6] This is typically prepared as a concentrated stock solution in an appropriate solvent like DMF or DMSO and then diluted in assay buffer to the final working concentration.[6]

-

Collagenase: Purified enzyme from Clostridium histolyticum or other sources. This can be a user-purified enzyme or a commercially available standard.[5]

-

Collagenase Inhibitor (for control): A known collagenase inhibitor such as 1,10-Phenanthroline or EDTA is essential for validating the assay and for inhibitor screening experiments.[5]

-

Ultrapure Water: For preparation of all aqueous solutions.[4]

-

Test Compounds: For inhibitor screening, compounds are typically dissolved in a suitable solvent (e.g., DMSO).

Equipment:

-

UV-Visible Spectrophotometer or Microplate Reader: Capable of kinetic measurements at 345 nm and with temperature control.[4][5]

-

96-well, clear, flat-bottom microplates: Recommended for microplate-based assays.[4]

-

Incubator: Capable of maintaining 37°C.[4]

-

Pipettes: Calibrated single and multichannel pipettes.

-

Reagent Reservoirs

-

Standard laboratory consumables: tubes, tips, etc.

Experimental Protocols

Part 1: Reagent Preparation

-

Expert Insight: Consistency in reagent preparation is paramount for reproducible results. Always bring buffers to room temperature before use to avoid temperature fluctuations during the assay setup.[4][5] Prepare fresh dilutions of the enzyme and substrate for each experiment to ensure optimal activity.

-

Collagenase Assay Buffer: Prepare the buffer and ensure the pH is accurately adjusted. Store at 4°C.

-

FALGPA Substrate Working Solution: Thaw the FALGPA stock solution. Dilute it with the Collagenase Assay Buffer to the desired final concentration (typically in the range of 0.5 to 2 mM). Protect the solution from light.

-

Collagenase Solution: Prepare a stock solution of collagenase in a suitable buffer (e.g., cold dH₂O or HBSS).[5] For the assay, create a series of dilutions in cold Collagenase Assay Buffer to determine the optimal enzyme concentration. Keep the enzyme on ice at all times.[5]

-

Inhibitor Control: Prepare a stock solution of a known inhibitor like 1,10-Phenanthroline.

Part 2: Assay Procedure in a 96-Well Plate Format

-

Trustworthiness through Controls: A self-validating assay requires a comprehensive set of controls. The inclusion of a no-enzyme blank, a positive control, and an inhibitor control is non-negotiable.

-

Plate Setup: Design your plate layout to include the following wells, at a minimum in duplicate:

-

Blank (Reagent Background): Contains only the Assay Buffer and FALGPA Substrate. This is crucial to correct for any non-enzymatic substrate degradation.

-

Positive Control: Contains Assay Buffer, FALGPA Substrate, and a known concentration of Collagenase. This confirms the enzyme and substrate are active.

-

Inhibitor Control: Contains Assay Buffer, FALGPA Substrate, Collagenase, and a known inhibitor. This validates the assay's ability to detect inhibition.

-

Test Sample Wells: Contains Assay Buffer, FALGPA Substrate, Collagenase, and the test compound.

-

Solvent Control: If test compounds are dissolved in a solvent like DMSO, this well contains the same final concentration of the solvent to account for any effects on enzyme activity.[4]

-

-

Reaction Assembly: The following table provides a typical reaction setup for a final volume of 200 µL per well.

| Component | Blank (µL) | Positive Control (µL) | Inhibitor Control (µL) | Test Sample (µL) |

| Collagenase Assay Buffer | 100 | 80 | 78 | Varies |

| Collagenase | 0 | 10 | 10 | 10 |

| Inhibitor/Test Compound | 0 | 0 | 2 | 2 |

| Pre-incubation | ||||

| FALGPA Substrate | 100 | 100 | 100 | 100 |

| Total Volume | 200 | 200 | 200 | 200 |

-

Causality in Experimental Choices: The reaction is typically initiated by the addition of the substrate. This ensures that all other components, including potential inhibitors, have had a chance to interact with the enzyme. For inhibitor screening, a short pre-incubation of the enzyme with the test compound (e.g., 10 minutes at room temperature) is often recommended to allow for binding.[4][5]

-

Initiate and Measure:

-

Add the components (except the FALGPA substrate) to the wells.

-

If screening for inhibitors, pre-incubate the plate for 10-15 minutes at room temperature.[4]

-

Initiate the reaction by adding the FALGPA Substrate Working Solution to all wells.

-

Immediately place the plate in the microplate reader, pre-heated to 37°C.

-

Measure the absorbance at 345 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.[4][10]

-

Data Analysis and Interpretation

-

Calculate the Rate of Reaction:

-

For each well, plot absorbance (OD 345 nm) versus time (minutes).

-

Identify the linear portion of the curve. The initial velocity of the reaction is typically linear. High concentrations of the enzyme may lead to rapid substrate consumption and a non-linear curve.[5]

-

Calculate the slope of this linear portion (ΔOD/min). This is your reaction rate.

-

-

Calculate Enzyme Activity:

-

The activity of the collagenase can be calculated using the Beer-Lambert law. The specific activity is often expressed in Units/mg, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C or 37°C and a specific pH.[7][]

-

-

Calculate Percentage Inhibition:

-

For inhibitor screening, the percentage of inhibition for each test compound concentration is calculated as follows: % Inhibition = [ (Rate of Positive Control - Rate of Test Sample) / Rate of Positive Control ] x 100

-

-

Determine IC₅₀ Value:

-

Plot the % Inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce collagenase activity by 50%.[9]

-

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| No or Low Activity | Inactive enzyme or substrate. | Ensure proper storage and handling of enzyme and substrate (avoid repeated freeze-thaw cycles).[5] Run a positive control with a fresh lot of enzyme. |

| Incorrect buffer pH or missing cofactors (Ca²⁺). | Prepare fresh buffer and verify the pH. Ensure CaCl₂ is included in the buffer formulation. | |

| Incorrect wavelength setting on the plate reader. | Verify the reader is set to measure absorbance at 345 nm.[4] | |

| High Background | Contamination of reagents. | Use fresh, high-purity reagents and ultrapure water. |

| Non-enzymatic hydrolysis of the substrate. | Monitor the blank well (substrate + buffer). If the absorbance decreases significantly, the substrate may be unstable. Prepare fresh substrate solution. | |

| Erratic Readings | Inconsistent mixing or pipetting errors. | Ensure thorough but gentle mixing after adding reagents. Use calibrated pipettes and proper technique. |

| Presence of air bubbles in wells. | Inspect the plate for bubbles before reading and remove them if present. | |

| Temperature fluctuations. | Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction. Use a temperature-controlled plate reader.[3][11] | |

| Non-linear Reaction Rate | Enzyme concentration is too high, leading to rapid substrate depletion. | Dilute the enzyme and repeat the assay. The goal is a steady, linear decrease in absorbance over the measurement period.[5] |

References

-

Petrescu, A. D., Schell, H. D., Negroiu, G., & Caloianu Iordachel, M. (1990). New Chromogenic Substrates for Rapid Determination of Collagenase Activity. Analytical Letters, 23(6), 1039-1051. Available from: [Link]

-

Petrescu, A. D., et al. (1990). New Chromogenic Substrates for Rapid Determination of Collagenase Activity. Marcel Dekker, Inc. Available from: [Link]

-

Mallya, S. K. (1987). Inhibition and kinetics of hydrolysis of collagens by bacterial and human collagenases. (Doctoral dissertation, University of Louisville). Available from: [Link]

-

Assay Genie. Collagenase Activity Colorimetric Assay Kit (#BN01008). Available from: [Link]

-

The Royal Society of Chemistry. Protocol for enzyme assays. Available from: [Link]

-

AMSBIO. Collagenase Activity Colorimetric Assay Kit. Available from: [Link]

-

Nojiri, M., et al. (2013). Spectrofluorometric Assays of Human Collagenase Activity Using Native Collagen and Acetyl-Peptide Substrates. American Journal of Analytical Chemistry, 4(10), 37-45. Available from: [Link]

-

Genaxxon bioscience. Collagenase. Available from: [Link]

-

Pal, G., et al. (2015). Kinetics of inhibition of type I collagenase by dialdehyde cellulose in stabilization of type I collagen. International Journal of Biological Macromolecules, 79, 944-950. Available from: [Link]

-

Pal, G., et al. (2015). Kinetics of Inhibition of Type I Collagenase by Dialdehyde Cellulose in Stabilization of Type I Collagen. University of Cincinnati Journals. Available from: [Link]

-

Chondrex, Inc. Collagenase Activity Assay Kits. Available from: [Link]

-

Biophoretics. Collagenase substrate. Available from: [Link]

-

Chondrex, Inc. Collagenase Assay Kits. Available from: [Link]

-

Shalev, M., et al. (2021). Screening Collagenase Activity in Bacterial Lysate for Directed Enzyme Applications. International Journal of Molecular Sciences, 22(16), 8617. Available from: [Link]

-

Eckhard, U., et al. (2013). Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T. Journal of Biological Chemistry, 288(28), 20184-20194. Available from: [Link]

-

Bitesize Bio. (2016). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Available from: [Link]

-

SlideShare. (2015). methods_of_enzyme_assay_4.pdf. Available from: [Link]

-

AMSBIO. Collagenase Assay Kit. Available from: [Link]

-

3H Biomedical. Collagenase Activity Assay (CAA). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inhibition and kinetics of hydrolysis of collagens by bacterial and human collagenases - ProQuest [proquest.com]

- 3. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assaygenie.com [assaygenie.com]

- 6. caymanchem.com [caymanchem.com]

- 7. genaxxon.com [genaxxon.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3hbiomedical.com [3hbiomedical.com]

- 11. bitesizebio.com [bitesizebio.com]

Introduction: The Role of Pz-Pro-Leu-OH in Measuring Collagenase Activity

An In-Depth Technical Guide to the In Vitro Application of 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH as a Chromogenic Reporter in Collagenase Assays

For researchers, scientists, and drug development professionals, the accurate quantification of enzyme activity is paramount. This guide provides a comprehensive overview and detailed protocols for the in vitro use of 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH (Pz-Pro-Leu-OH), a key chromogenic dipeptide fragment central to the measurement of collagenase activity. While often generated from a larger peptide substrate during the assay, understanding the properties and detection of Pz-Pro-Leu-OH is critical for successful experimental outcomes.

Collagenases are matrix metalloproteinases (MMPs) that play a pivotal role in the degradation of extracellular matrix components, most notably collagen.[1] Their enzymatic activity is integral to physiological processes such as tissue remodeling and wound healing. However, the dysregulation of collagenase activity is implicated in various pathologies, including arthritis and tumor metastasis.[1] Consequently, the precise in vitro measurement of collagenase activity is crucial for both fundamental research and the development of therapeutic inhibitors.

The compound 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH is a colored substance that serves as a quantitative reporter in a classic spectrophotometric assay for collagenase activity.[2][3] It is typically the product of the enzymatic cleavage of a larger, specifically designed synthetic peptide substrate, most commonly 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg (Pz-Pro-Leu-Gly-Pro-D-Arg).[4][5] The Phenylazobenzyloxycarbonyl (Pz) group acts as a chromophore. When the larger substrate is cleaved by collagenase, the smaller, colored Pz-Pro-Leu-OH fragment is released and can be separated and quantified.[3][4]

Chemical Properties of Pz-Pro-Leu-OH

A clear understanding of the physicochemical properties of Pz-Pro-Leu-OH is essential for its effective use in in vitro assays.

| Property | Value | Source |

| Molecular Formula | C25H30N4O5 | [2] |

| Molecular Weight | 466.5 g/mol | [2] |

| IUPAC Name | (2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | [2] |

| Synonyms | Pz-Pro-Leu-OH, Collagenase Chromophore Substrate Test Substance | [2] |

Mechanism of Action: A Spectrophotometric Endpoint Assay

The assay principle relies on the enzymatic hydrolysis of the peptide bond between Leucine (Leu) and Glycine (Gly) in the substrate Pz-Pro-Leu-Gly-Pro-D-Arg by collagenase.[4] This reaction liberates the chromogenic fragment Pz-Pro-Leu-OH and a non-chromogenic fragment, Gly-Pro-D-Arg.[4] The amount of Pz-Pro-Leu-OH produced is directly proportional to the collagenase activity.

The workflow involves incubating the enzyme with the substrate, stopping the reaction, and then using an organic solvent (typically ethyl acetate) to extract the Pz-Pro-Leu-OH from the aqueous reaction mixture.[4] The absorbance of the organic phase, which now contains the colored product, is measured using a spectrophotometer at a wavelength of 320 nm.[4]

Caption: Figure 1: Collagenase Assay Workflow.

Detailed Protocols for In Vitro Collagenase Activity Assay

This section provides a step-by-step protocol for determining collagenase activity using the chromogenic substrate Pz-Pro-Leu-Gly-Pro-D-Arg, with a focus on the quantification of the resulting Pz-Pro-Leu-OH.

Reagent Preparation

Accurate preparation of reagents is critical for the reproducibility of the assay.

| Reagent | Preparation | Storage |

| Assay Buffer | 100 mM Tris-HCl, pH 7.1 at 37°C.[4] | 4°C |

| Substrate Solution | 1.3 mM Pz-Pro-Leu-Gly-Pro-D-Arg in Assay Buffer with a small amount of methanol to aid dissolution (e.g., 10 mg in 0.2 ml methanol, brought to 10 ml with Assay Buffer).[4] | Prepare fresh daily. |

| Enzyme Diluent | 20 mM Calcium Chloride (CaCl2) solution.[4] | Room Temperature |

| Collagenase Solution | Immediately before use, prepare a solution of 200-500 units/ml of collagenase in cold Enzyme Diluent.[4] | Use immediately. |